3-Chloro-5-(2-fluoro-5-methylphenyl)phenol
Description
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol is an organic compound with the molecular formula C₁₃H₁₀ClFO It is a phenol derivative characterized by the presence of chlorine and fluorine atoms on the aromatic ring
Properties
IUPAC Name |
3-chloro-5-(2-fluoro-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJIPPCWJENTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685894 | |
| Record name | 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-46-4 | |
| Record name | 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol is unique due to the specific arrangement of chlorine and fluorine atoms on the aromatic ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
